

Structural Elucidation of 2-n-Butylbenzo[b]furan: A Technical Guide

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Compound of Interest

Compound Name: *2-Butylbenzofuran*

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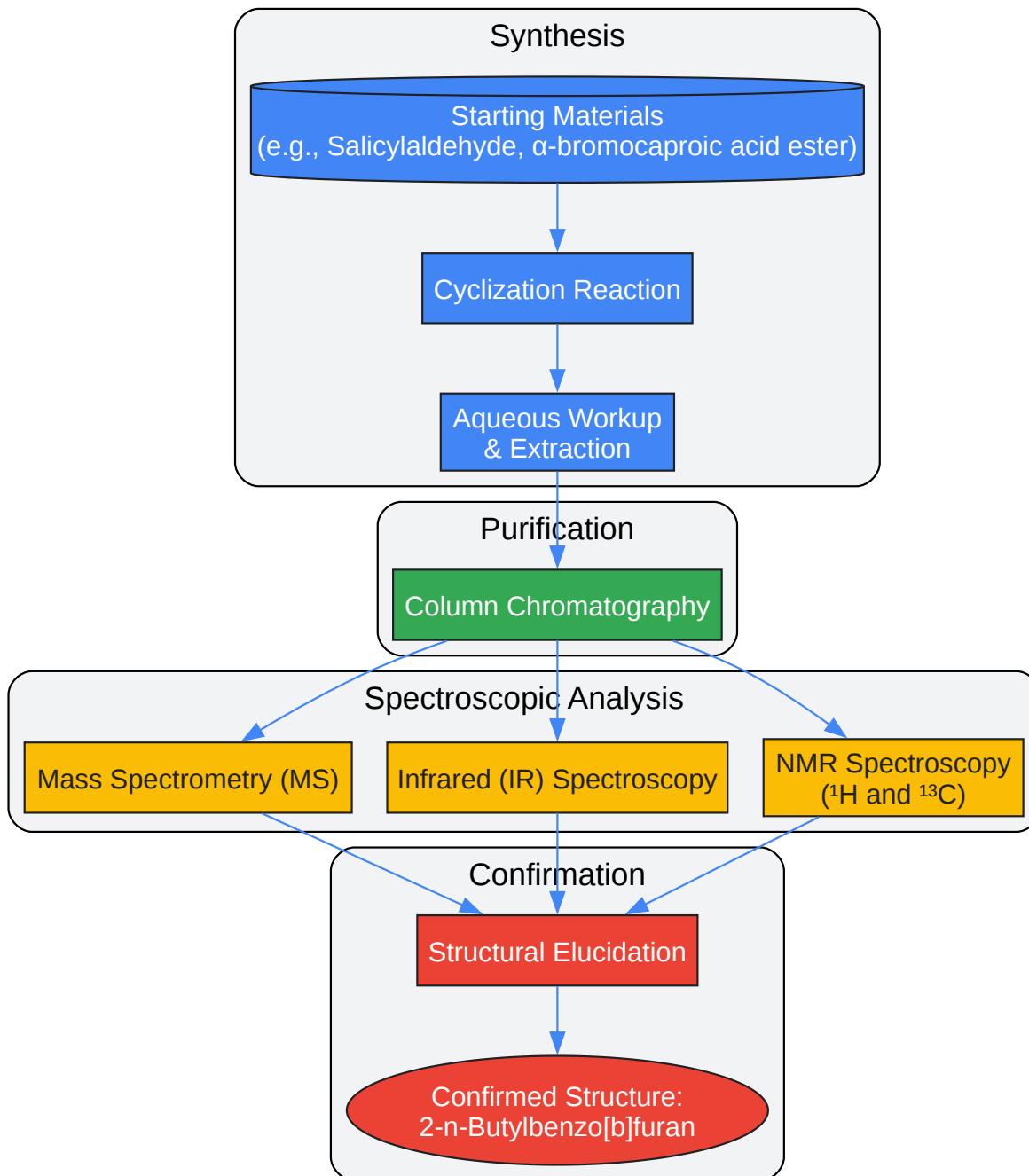
This document provides a comprehensive technical overview of the structural elucidation of 2-n-butylbenzo[b]furan, a key intermediate in the synthesis of various pharmaceutical compounds.^[1] The elucidation process relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Overview

The preparation of 2-n-butylbenzo[b]furan is a critical first step before its structure can be analyzed. While several synthetic routes exist, a common approach involves a multi-step process.^{[2][3]} One illustrative pathway begins with the reaction of salicylaldehyde with an α -bromocaproic acid ester to form the benzofuran ring system.^[2] This is often followed by functional group manipulations to yield the final product. Another strategy involves the Friedel-Crafts acylation of a benzofuran precursor.^{[2][4]} The successful synthesis yields the target molecule, which is then subjected to rigorous purification and subsequent structural analysis.

The general workflow for obtaining and confirming the structure of 2-n-butylbenzo[b]furan is outlined below.

Experimental Workflow for 2-n-Butylbenzo[b]furan

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A generalized workflow from synthesis to structural confirmation.

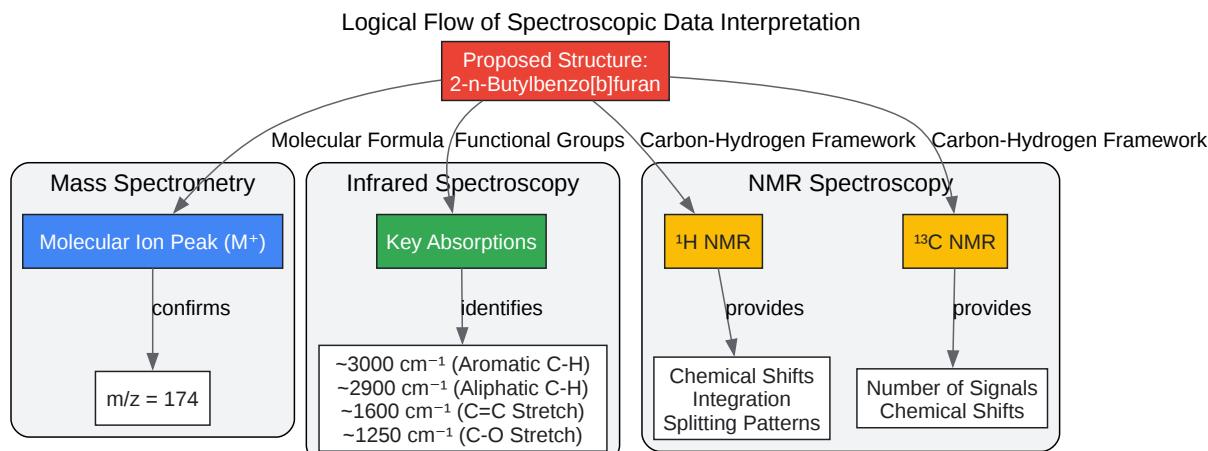
Physicochemical Properties

Before delving into the spectroscopic data, a summary of the known physical and chemical properties of 2-n-butylbenzo[b]furan is presented.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ O	[5]
Molecular Weight	174.24 g/mol	[1] [5]
Appearance	Clear, light yellow liquid	[1]
Boiling Point	114-116 °C at 8 mmHg	[1]
Density	0.987 g/cm ³	[1]
Refractive Index	1.5330	[1]
CAS Number	4265-27-4	[1] [5]

Spectroscopic Data and Interpretation

The core of structural elucidation lies in the interpretation of data from various spectroscopic methods. Each technique provides unique pieces of information that, when combined, create a complete picture of the molecular structure.

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How different spectroscopic methods contribute to elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for determining the molecular formula.

- **Experimental Protocol:** Electron Ionization (EI) mass spectrometry is typically performed by introducing a small sample into the instrument. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the ions is then measured.
- **Data Interpretation:** The mass spectrum of 2-n-butylbenzo[b]furan shows a molecular ion peak (M^+) that confirms its molecular weight.

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
$[M]^+$	174	Molecular Ion, corresponds to $C_{12}H_{14}O$. ^[5]
$[M-C_3H_7]^+$	131	Loss of a propyl radical, a common fragmentation pattern for butyl chains. ^[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies.

- **Experimental Protocol:** An Attenuated Total Reflectance (ATR) FT-IR spectrum is commonly acquired. A drop of the neat liquid sample is placed on the ATR crystal (e.g., diamond), and the IR spectrum is recorded.^[6]
- **Data Interpretation:** The spectrum reveals characteristic absorption bands for the aromatic ring, the furan ether linkage, and the aliphatic butyl chain.

Wavenumber (cm^{-1})	Vibration Type	Interpretation
~3050	C-H Stretch	Aromatic C-H bonds on the benzene ring.
2850-2960	C-H Stretch	Aliphatic C-H bonds of the n-butyl group.
~1600, ~1460	C=C Stretch	Aromatic carbon-carbon double bonds.
~1250	C-O Stretch	Aryl-ether linkage of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR are essential.

- **Experimental Protocol:** NMR spectra are typically recorded on a high-field spectrometer (e.g., 270 MHz or higher) using deuterated chloroform (CDCl_3) as the solvent.^{[5][7]} Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Data & Interpretation:** The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	m	2H	Aromatic Protons
~7.2	m	2H	Aromatic Protons
~6.3	s	1H	Furan Ring Proton (at C3)
~2.8	t	2H	- CH_2 - attached to furan ring
~1.7	m	2H	- $\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_3$
~1.4	m	2H	- $\text{CH}_2\text{-CH}_2\text{-CH}_3$
~0.9	t	3H	Terminal - CH_3

- **^{13}C NMR Data & Interpretation:** The ^{13}C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to oxygen).

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~160	Aromatic/Furan	C2 (attached to butyl group)
~155	Aromatic	C7a (bridgehead, attached to O)
~128	Aromatic	C3a (bridgehead)
120-124	Aromatic	Aromatic CH carbons
~111	Aromatic	Aromatic CH carbon
~102	Furan	C3
~30	Aliphatic	-CH ₂ - attached to furan ring
~28	Aliphatic	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~22	Aliphatic	-CH ₂ -CH ₂ -CH ₃
~14	Aliphatic	Terminal -CH ₃

Biological Context

While this guide focuses on structural elucidation, it is noteworthy that the benzo[b]furan motif is present in numerous compounds with significant biological activity. Derivatives of benzo[b]furan have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antifungal, and anti-inflammatory agents.^{[8][9]} The synthesis and characterization of molecules like 2-n-butylbenzo[b]furan are often foundational steps in the discovery and development of new drugs.^[10] No specific signaling pathways for 2-n-butylbenzo[b]furan itself are prominently documented in the reviewed literature; research has focused more broadly on the activities of the larger benzofuran class.

Conclusion

The structural elucidation of 2-n-butylbenzo[b]furan is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy. MS confirms the molecular formula C₁₂H₁₄O, IR identifies the key functional groups (aromatic ring, ether, alkyl chain), and NMR provides the definitive map of the carbon-

hydrogen framework. Together, these techniques provide unambiguous evidence for the structure, a critical requirement for its use in research and drug development.

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